molecular formula C20H19N3O2 B11301889 3,4-dihydroisoquinolin-2(1H)-yl[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11301889
M. Wt: 333.4 g/mol
InChI Key: UKPCBUHANVPFKG-UHFFFAOYSA-N
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Description

2-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a pyrazole ring fused with a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the tetrahydroisoquinoline moiety via nucleophilic substitution or coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
  • **3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

Uniqueness

2-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxyphenyl group and pyrazole ring contribute to its reactivity and potential bioactivity, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of 2-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C20H19N3O2/c1-25-17-8-4-7-15(11-17)18-12-19(22-21-18)20(24)23-10-9-14-5-2-3-6-16(14)13-23/h2-8,11-12H,9-10,13H2,1H3,(H,21,22)

InChI Key

UKPCBUHANVPFKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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